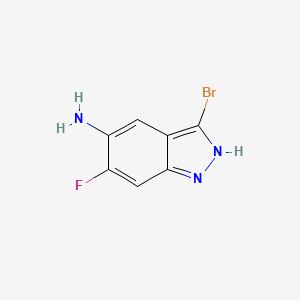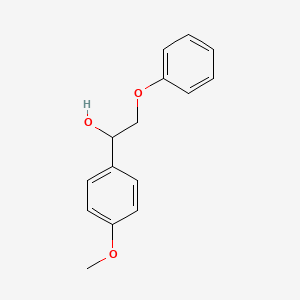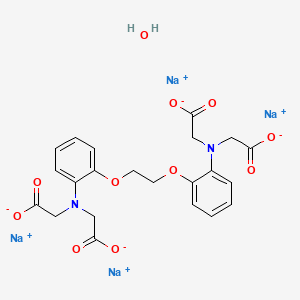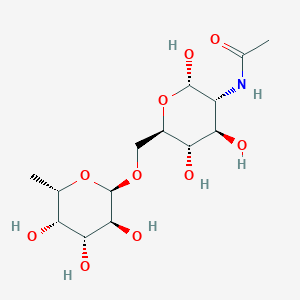
4-Bromo-3-chloro-5-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-methylbenzenethiol typically involves multiple steps, starting from benzene. One common method includes:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent.
Methylation: The chlorinated and brominated benzene is methylated using methyl chloride (CH3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.
Thiol Introduction: Finally, the thiol group is introduced by reacting the compound with hydrogen sulfide (H2S) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Sulfonic acid, sulfone
Reduction: Dehalogenated benzenethiol
Substitution: Substituted benzenethiol derivatives
Scientific Research Applications
4-Bromo-3-chloro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-3-chloro-5-methylbenzenethiol exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its thiol group, which can form covalent bonds with electrophiles. The halogen substituents can also participate in various chemical reactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-5-methylbenzene: Lacks the thiol group, making it less reactive in certain types of reactions.
4-Bromo-3-chloro-5-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and reactivity.
4-Bromo-3-chloro-5-methylbenzyl alcohol: Contains a hydroxyl group instead of a thiol group, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-chloro-5-methylbenzenethiol is unique due to the presence of both halogen substituents and a thiol group on the benzene ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1349718-59-7 |
|---|---|
Molecular Formula |
C7H6BrClS |
Molecular Weight |
237.55 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |
InChI Key |
VTGUHJSCEYLLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



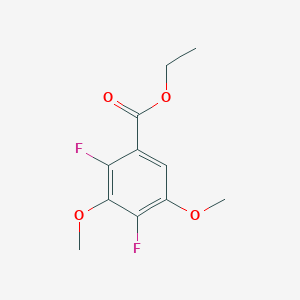
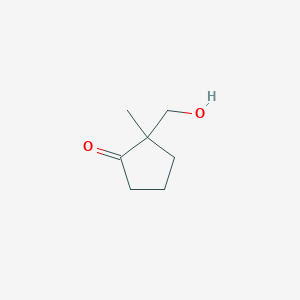
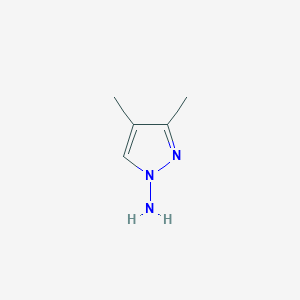

![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
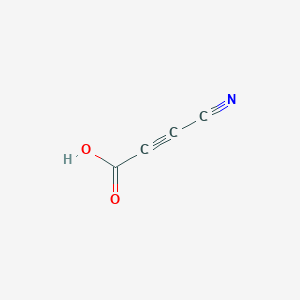
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)

